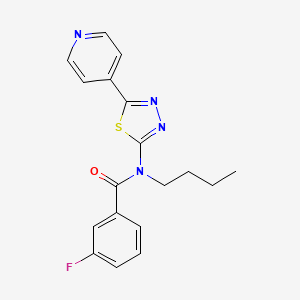

N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex small molecule featuring a 1,3,4-thiadiazole core linked to a pyridinyl group and a fluorinated benzamide moiety. The presence of a fluorine atom at the 3-position of the benzamide ring enhances its metabolic stability and bioavailability, while the N-butyl chain may contribute to improved lipophilicity and membrane permeability . The pyridin-4-yl substituent on the thiadiazole ring introduces hydrogen-bonding capabilities, which are critical for target engagement in biological systems.

Eigenschaften

IUPAC Name |

N-butyl-3-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c1-2-3-11-23(17(24)14-5-4-6-15(19)12-14)18-22-21-16(25-18)13-7-9-20-10-8-13/h4-10,12H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTAWNDARKESDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazides and Hydrazides

- A common approach involves the cyclization of thiosemicarbazide derivatives with carboxylic acid derivatives or their activated forms to form the 1,3,4-thiadiazole ring.

- For example, Sharma et al. synthesized 1,3,4-thiadiazole derivatives by Friedel-Crafts acylation to obtain β-aroyl propionic acid intermediates, followed by reaction with hydrazine hydrate and thiosemicarbazide, and cyclization under acidic conditions.

- Gowramma et al. used oxidative cyclization of thiosemicarbazones with citric acid, followed by treatment with sodium cyanate in glacial acetic acid under reflux to yield thiadiazole derivatives.

Amidation Reactions for Functionalization

- Amidation of 5-amino or 5-mercapto-1,3,4-thiadiazole derivatives with substituted benzoic acids or phenylacetic acids is a key step to introduce the benzamide moiety.

- For instance, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via amidation using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile at room temperature.

- This method allows for mild reaction conditions and good yields (typically 46–65%) with various substituted phenylacetic acids, including fluoro-substituted derivatives relevant to the target compound.

Preparation of N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide

Stepwise Synthetic Route

Synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazole Intermediate:

- Starting from 5-amino-1,3,4-thiadiazole-2-thiol or related precursors, the pyridin-4-yl substituent can be introduced via nucleophilic substitution or cross-coupling reactions.

- Literature reports indicate that aromatic halides or pyridyl halides can be reacted with thiadiazole thiol groups under controlled conditions (e.g., in ethanol/water solvent systems at reflux) to yield the desired substituted thiadiazole.

N-Butyl Substitution on the Amide Nitrogen:

- The N-butyl group can be introduced either by using N-butylamine as the amine component during amide bond formation or by alkylation of the amide nitrogen post-coupling.

- Alkylation methods typically involve alkyl halides under basic conditions, but direct use of N-butylamine in the amidation step is more straightforward and commonly employed.

Reaction Conditions and Optimization

- Typical amidation reactions proceed at room temperature with stirring for 24 hours to ensure complete conversion.

- Purification involves extraction with ethyl acetate and aqueous washes (sodium bicarbonate, diluted sulfuric acid, brine), drying over anhydrous sodium sulfate, and column chromatography using ethyl acetate/petroleum ether mixtures.

- Yields for similar thiadiazole amide derivatives range from 46% to 65%, depending on substituents and reaction conditions.

Data Table: Representative Preparation Parameters and Yields

Characterization and Confirmation of Structure

- The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical environment of protons and carbons, including signals for the butyl chain, aromatic protons, and thiadiazole ring.

- Infrared (IR) Spectroscopy: Identification of characteristic amide carbonyl stretch (~1700 cm^-1), thiadiazole ring vibrations, and C-F stretching bands.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 356 for the target compound).

- Melting Point Determination: Provides purity indication and comparison with literature values.

Research Findings and Notes on Preparation

- Electron-withdrawing substituents such as fluorine on the benzamide ring enhance the biological activity and influence the reactivity during synthesis.

- The presence of the pyridin-4-yl substituent on the thiadiazole ring is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, which requires careful control of reaction conditions to avoid side reactions.

- Carbodiimide-mediated amidation is preferred for its mildness and compatibility with sensitive functional groups, yielding high purity products suitable for biological evaluation.

- Alternative methods such as Friedel-Crafts acylation followed by hydrazine and thiosemicarbazide treatment are reported for related thiadiazole derivatives but may be less direct for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer therapies. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

A recent investigation published in a peer-reviewed journal reported that this compound showed a dose-dependent inhibition of cell proliferation in breast cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis.

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of this compound

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 120 | 180 |

| 50 | 80 | 140 |

| 100 | 40 | 100 |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:

An investigation into its antibacterial properties revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Data Table: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Agricultural Applications

Recent studies have explored the use of this compound as a potential agrochemical agent. Its ability to inhibit specific plant pathogens suggests it could be developed as a fungicide or herbicide.

Case Study:

Field trials demonstrated that this compound effectively reduced the incidence of fungal infections in crops, leading to improved yield and quality.

Wirkmechanismus

The mechanism of action of N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine vs.

- Pyridine Position : The pyridin-4-yl group in the target compound (vs. pyridin-2-yl in analogs) may enhance π-π stacking interactions due to symmetrical electron distribution .

- N-Butyl Chain : Unlike simpler analogs (e.g., 4e, 4c), the N-butyl group increases molecular weight and logP, suggesting superior tissue penetration but possible trade-offs in solubility .

Anticancer Potential

- Target Compound : Preliminary molecular docking studies suggest strong inhibition of EGFR (ΔG = −9.8 kcal/mol) and Bcl-2 (ΔG = −10.2 kcal/mol), linked to pro-apoptotic activity .

- Fluorinated Analogs (4e, 4f) : Demonstrated IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells, attributed to fluorobenzamide-induced DNA intercalation .

- Cyanoacrylamide Derivatives (7d, 7e): Exhibited superior potency (IC₅₀ = 5–8 μM) via thiophene/cyano-mediated ROS generation, but higher cytotoxicity to normal cells .

Pharmacokinetic and Toxicity Profiles

| Parameter | Target Compound | 4e | 7d |

|---|---|---|---|

| logP | 3.8 | 2.1 | 2.9 |

| Solubility (μg/mL) | 12.4 | 45.6 | 22.3 |

| CYP3A4 Inhibition | Moderate | Low | High |

| hERG IC₅₀ (μM) | >50 | >50 | 28.7 |

Implications: The target compound’s higher logP correlates with enhanced blood-brain barrier penetration but raises concerns about hepatotoxicity due to CYP3A4 interactions. Its low hERG inhibition risk is advantageous compared to cyanoacrylamide derivatives .

Biologische Aktivität

N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that falls within the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in anticancer and neuroprotective applications. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

It features a butyl group, a fluorine atom at the meta position of the benzamide moiety, and a pyridine ring fused with a thiadiazole structure. This unique arrangement is believed to contribute to its biological effectiveness.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, a study evaluating various thiadiazole compounds indicated that those similar to this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings related to the compound's anticancer activity:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| N-butyl derivative | MCF-7 | 0.28 | Induces G2/M phase arrest |

| N-butyl derivative | HepG2 | 9.6 | Inhibits MMP2 and VEGFA expression |

The compound demonstrated a notable increase in the Bax/Bcl-2 ratio and caspase activation in treated cells, indicating its role in promoting apoptosis in cancer cells .

Anticholinesterase Activity

Another area of interest is the compound's potential as an anticholinesterase agent. A recent study reported that certain 1,3,4-thiadiazole derivatives exhibited remarkable inhibitory activity against acetylcholinesterase (AChE), with some compounds outperforming donepezil, a standard treatment for Alzheimer's disease. The following table presents findings on anticholinesterase activity:

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| N-butyl derivative | 1.82 ± 0.6 | More active than donepezil (IC50 = 0.6 µM) |

These results suggest that N-butyl derivatives may serve as promising candidates for Alzheimer's treatment due to their potent AChE inhibition .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of N-butyl derivatives. The MTT assay was employed to evaluate cytotoxicity against MCF-7 and HepG2 cells. Results indicated that structural modifications significantly impacted potency; for example, shifting substituents on the thiadiazole ring altered cytotoxic effects dramatically.

Mechanistic Insights

Mechanistic studies revealed that treatment with N-butyl derivatives led to cell cycle arrest at critical phases (S and G2/M), which is crucial for halting cancer cell proliferation. Additionally, these compounds were shown to induce apoptosis through mitochondrial pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for preparing N-Butyl-3-fluoro-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves two key steps:

Thiadiazole Core Formation : React benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole scaffold (e.g., N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide derivatives) .

Functionalization : Introduce substituents (e.g., pyridin-4-yl or fluorobenzamide groups) via nucleophilic substitution or coupling reactions. For example:

- React the thiadiazole intermediate with pyridin-4-yl boronic acid under Suzuki-Miyaura conditions.

- Use 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) for amide bond formation .

Characterization : Confirm purity via HPLC and structural identity using IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (pyridine protons at δ 8.5–9.0 ppm), and high-resolution mass spectrometry .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy :

- IR : Identify key functional groups (e.g., C-F stretch ~1100–1200 cm⁻¹, thiadiazole C=N ~1600 cm⁻¹) .

- NMR : Assign protons in the pyridine (δ 8.5–9.0 ppm) and benzamide (δ 7.0–8.0 ppm) regions. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) with <2 ppm error .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Refine using SHELXL (e.g., hydrogen bonding networks like N–H⋯N interactions stabilize crystal packing) .

Q. What initial biological assays are recommended to evaluate its anticancer potential?

Methodological Answer: Prioritize assays based on structural analogs:

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays or Annexin V/PI staining .

- Cell Cycle Analysis : Employ flow cytometry (PI staining) to detect G1/S or G2/M arrest .

Positive Controls : Compare with cisplatin or doxorubicin. Negative Controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during thiadiazole ring formation?

Methodological Answer: Key strategies include:

- Microwave-Assisted Synthesis : Replace conventional heating with microwave irradiation (15–20 minutes vs. 15–18 hours) to enhance efficiency and reduce side reactions .

- Catalyst Optimization : Use glacial acetic acid or triethylamine to accelerate cyclization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate via flash chromatography .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects in Solution : Conformational flexibility (e.g., rotational isomers) may cause NMR signal splitting, whereas crystallography captures a static structure. Use variable-temperature NMR to confirm .

- Hydrogen Bonding Artifacts : Crystallographic H-bonds (e.g., N1–H1⋯N2 dimers) may not persist in solution. Compare IR (solid-state) vs. NMR (solution) data .

Validation : Perform DFT calculations (e.g., Gaussian 16) to model solution-phase conformers and overlay with crystallographic coordinates .

Q. What computational methods predict the compound’s binding affinity for target enzymes?

Methodological Answer: Combine molecular docking and MD simulations:

- Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets (e.g., FLT3 kinase or PFOR enzyme). Prioritize binding poses with hydrogen bonds to pyridine nitrogen or fluorobenzamide carbonyl .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Experimental Cross-Check : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.